N-cyclohexyl-N-methylpiperazine-1-sulfonamide
CAS No.: 923156-09-6
Cat. No.: VC2071704
Molecular Formula: C11H23N3O2S
Molecular Weight: 261.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923156-09-6 |
|---|---|
| Molecular Formula | C11H23N3O2S |
| Molecular Weight | 261.39 g/mol |
| IUPAC Name | N-cyclohexyl-N-methylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3 |
| Standard InChI Key | YFYZPRKKMXYLHL-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 |
| Canonical SMILES | CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 |
Introduction
Chemical Structure and Identification
Structural Composition
N-cyclohexyl-N-methylpiperazine-1-sulfonamide features a six-membered piperazine ring containing two nitrogen atoms, with a sulfonamide group attached to one nitrogen atom. The sulfonamide nitrogen is additionally substituted with both a cyclohexyl ring and a methyl group, creating a unique molecular architecture. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological interactions. The piperazine moiety provides a basic scaffold that is common in many biologically active compounds, while the sulfonamide group adds potential for hydrogen bonding and biological activity.
Chemical Identifiers
The compound can be identified through various systematic methods and identifiers as outlined in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 923156-09-6 |
| Molecular Formula | C11H23N3O2S |
| Molecular Weight | 261.39 g/mol |
| IUPAC Name | N-cyclohexyl-N-methylpiperazine-1-sulfonamide |
| InChI | InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3 |
| SMILES | CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 |
| ChEMBL ID | CHEMBL4590850 |
Physical and Chemical Properties
Chemical Properties
The chemical properties of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are largely determined by its functional groups and their electronic effects. The compound exhibits the following key properties:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 0.6 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Contributes to intermolecular interactions |
| Hydrogen Bond Acceptor Count | 5 | Enhances solubility and target binding |
| Rotatable Bond Count | 3 | Affects conformational flexibility |
The moderate lipophilicity (XLogP3-AA value of 0.6) suggests a balance between aqueous solubility and membrane permeability, which could be advantageous for potential pharmaceutical applications . The hydrogen bonding capabilities, with one donor and five acceptor sites, indicate potential for interactions with biological macromolecules and solubility in aqueous environments.
Synthesis and Chemical Reactivity
Reactivity Patterns
The reactivity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide is primarily determined by its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the unsubstituted nitrogen in the piperazine ring can act as a nucleophile or base. The cyclohexyl and methyl substituents contribute to the steric environment around the sulfonamide nitrogen, potentially affecting reaction rates and selectivity in chemical transformations.
Biological Activity and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of N-cyclohexyl-N-methylpiperazine-1-sulfonamide requires consideration of how its structural features influence biological activity. The cyclohexyl group provides hydrophobicity and potential for hydrophobic interactions with biological targets, while the sulfonamide group offers hydrogen bonding capabilities. The piperazine ring introduces a rigid scaffold with specific spatial arrangements of functional groups, which can be critical for receptor binding and biological activity.
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
These hazard statements indicate that the compound presents moderate toxicity concerns and requires appropriate handling procedures .
Current Research and Comparative Analysis
Related Compounds and Structural Analogs
N-cyclohexyl-N-methylpiperazine-1-sulfonamide belongs to a broader class of sulfonamide-containing piperazine derivatives. Research on related compounds has shown various biological activities, including:
-
Anti-inflammatory effects demonstrated by certain piperazine derivatives, such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
-
Antimalarial activity exhibited by various benzene and isoquinoline sulfonamide derivatives
-
Cytotoxic properties of N-alkyl-N'-tosylpiperazines, with some compounds showing greater potency than cisplatin against certain cell lines
The structural uniqueness of N-cyclohexyl-N-methylpiperazine-1-sulfonamide lies in its specific combination of cyclohexyl and methyl groups on the piperazine ring, which may confer distinct biological and physicochemical properties compared to other analogs.
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